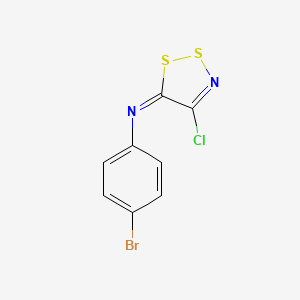
2-(2-Fluorophenyl)pyridine
概要
説明
2-(2-Fluorophenyl)pyridine is a chemical compound with the molecular formula C11H8FN . It has an average mass of 173.186 Da and a monoisotopic mass of 173.064072 Da . It is also known by other names such as 2-(2-Pyridyl)fluorobenzene and pyridine,2-(2-fluorophenyl)- .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-(2-Fluorophenyl)pyridine, often involves the use of the Baltz-Schiemann reaction . In this reaction, a diazonium tetrafluoroborate is generated from 2-aminopyridine, NaNO2, and a solution of HF and BF3 (HBF4). The subsequent thermal decomposition of the diazonium salt leads to the formation of 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)pyridine consists of a pyridine ring linked to a phenyl ring through a carbon-carbon bond . The phenyl ring contains a fluorine atom at the 2-position .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)pyridine is a pale-yellow to yellow-brown liquid .科学的研究の応用
Organic Synthesis and Medicinal Chemistry
2-(2-Fluorophenyl)pyridine serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals and agrochemicals. Its fluorine substitution enhances lipophilicity and metabolic stability, making it an attractive choice for drug development .
Pyrrolidine Derivatives
2-(2-Fluorophenyl)pyridine can serve as a precursor for pyrrolidine derivatives. Pyrrolidine-containing compounds play a crucial role in drug discovery. For instance, they act as scaffolds for designing protease inhibitors, antiviral agents, and enzyme modulators .
Fluorination Reactions
- Difluoropyridine Formation : At elevated temperatures, 2-(2-Fluorophenyl)pyridine reacts with fluorine sources to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Agrochemicals and Pesticides
作用機序
Target of Action
The primary targets of 2-(2-Fluorophenyl)pyridine are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their activity and influencing downstream cellular processes .
Biochemical Pathways
Given its targets, it is likely that the compound impacts pathways related to cellular stress response and proliferation .
Result of Action
Given its targets, it is plausible that the compound influences cellular processes such as stress response and proliferation .
特性
IUPAC Name |
2-(2-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAOECAKLGBAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431818 | |
| Record name | 2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89346-48-5 | |
| Record name | 2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)



![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)




